molecular formula C22H16Cl2O2 B3155664 (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one CAS No. 807338-48-3

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one

Cat. No. B3155664
CAS RN: 807338-48-3
M. Wt: 383.3 g/mol
InChI Key: HMYNUBOAGBGYDT-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one, also known as BDPP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BDPP belongs to the class of chalcones and possesses a unique chemical structure that makes it an interesting target for research.

Scientific Research Applications

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess significant anti-inflammatory, anti-cancer, and anti-microbial properties. (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one has also demonstrated anti-microbial activity against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one is not fully understood, but it is believed to act through multiple pathways. (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one has been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known mediators of inflammation. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one has been found to exert various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one has also been found to inhibit the activity of COX-2, an enzyme involved in the biosynthesis of prostaglandins, which are known mediators of inflammation. (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one possesses several advantages for lab experiments. It is easy to synthesize using a simple and efficient method, which makes it readily available for research. (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications, which makes it an interesting target for drug development. However, (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one also possesses certain limitations for lab experiments. It is not very soluble in water, which makes it difficult to administer in vivo. Additionally, the mechanism of action of (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one is not fully understood, which makes it challenging to develop targeted therapies.

Future Directions

Despite the extensive research on (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one, there is still much to be explored in terms of its potential therapeutic applications. Future research could focus on elucidating the mechanism of action of (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one and identifying its molecular targets. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one to optimize its therapeutic efficacy. (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one could also be further explored for its potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of targeted therapies based on (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one could be a promising avenue for drug development.

properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2O2/c23-18-9-12-20(21(24)14-18)22(25)13-8-16-6-10-19(11-7-16)26-15-17-4-2-1-3-5-17/h1-14H,15H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYNUBOAGBGYDT-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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